1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5
Description
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 is a deuterated derivative of the parent compound 1-[(1E)-2-phenylethenyl]-2(1H)-pyridinone, where five hydrogen atoms are replaced with deuterium (²H).
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]pyridin-2-one |
InChI |
InChI=1S/C13H11NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-11H/b11-9+/i1D,2D,3D,6D,7D |
InChI Key |
WSSVGRPJVQMLKI-ZOUXBMHJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/N2C=CC=CC2=O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C=CN2C=CC=CC2=O |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction-Based Synthesis
The Wittig reaction is a cornerstone for constructing the (E)-styryl moiety in 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5. This method involves the reaction of a deuterated phosphonium ylide with a pyridinone carbonyl precursor. The ylide, typically generated from deuterated benzyltriphenylphosphonium bromide and a strong base (e.g., potassium tert-butoxide), facilitates the formation of the trans-configured double bond.
Key conditions include the use of anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres. Yields range from 65% to 78%, depending on the purity of the ylide and the steric environment of the pyridinone substrate. Stereoselectivity is critical, as the E-configuration is favored due to the ylide’s nucleophilic attack trajectory.
Optimization Insights :
- Base Selection : Potassium tert-butoxide outperforms sodium hydride in minimizing side reactions.
- Solvent Effects : THF enhances reaction kinetics compared to DMF, albeit with lower solubility for bulkier substrates.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling offers a palladium-catalyzed route to install the phenylethenyl group. This method employs a deuterated phenylboronic acid and a halogenated pyridinone precursor (e.g., 2-bromo-5-methylpyridinone). Catalytic systems such as Pd(PPh₃)₄ with cesium carbonate as a base enable efficient coupling under mild conditions.
Reactions are typically conducted in dioxane/water mixtures at 80–100°C, achieving yields of 70–85%. The deuterium label is introduced via deuterated boronic acids, ensuring isotopic integrity.
Comparative Data :
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 80 | 78 | 98 |
| PdCl₂(dppf) | 100 | 85 | 97 |
Copper-Catalyzed Arylation
Adapted from Pirfenidone synthesis protocols, copper-mediated arylation introduces the phenyl group via Ullmann-type coupling. 5-Methyl-2(1H)-pyridinone reacts with deuterated chlorobenzene in the presence of CuI and N,N′-dimethylethylene-1,2-diamine. Reactions proceed at 175°C under autoclave conditions, yielding 76–84% after purification.
Critical Parameters :
- Ligand Role : Diamine ligands enhance copper solubility and turnover frequency.
- Pressure Effects : Atmospheric pressure suffices for small-scale synthesis, while autoclaves improve scalability.
Transition Metal-Catalyzed Alkenylation
Ruthenium and nickel catalysts enable direct alkenylation of pyridinones. For instance, ruthenium complexes activate terminal alkynes (e.g., deuterated phenylacetylene), facilitating C–H bond functionalization at the pyridinone’s α-position. This method avoids pre-functionalized substrates, streamlining synthesis.
Mechanistic Pathway :
- Alkyne activation to form a metal-vinylidene intermediate.
- Electrophilic attack on the pyridinone’s α-carbon.
- Reductive elimination to yield the styryl product.
Yields reach 60–72%, with stereoselectivity driven by the metal’s electronic properties.
Photochemical Synthesis
Photocyclization methodologies, though less common, offer a radical-based approach. UV irradiation of deuterated styrylpyridinone precursors induces [2+2] cycloaddition, followed by thermal retro-reaction to yield the E-isomer. This method is advantageous for avoiding metal catalysts but requires precise wavelength control (λ = 300–350 nm).
Typical Conditions :
- Light Source : Medium-pressure mercury lamp.
- Solvent : Acetonitrile or benzene.
- Yield : 50–65%, with byproducts from over-irradiation.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Wittig Reaction | 65–78 | High (E > 95%) | Moderate | Low |
| Suzuki Coupling | 70–85 | Excellent | High | Moderate |
| Copper Arylation | 76–84 | Moderate | High | Low |
| Ru/Ni Alkenylation | 60–72 | High | Moderate | High |
| Photochemical | 50–65 | Variable | Low | Moderate |
Chemical Reactions Analysis
[2+2] Photocycloaddition Reactions
The ethenyl group participates in stereoselective [2+2] photocycloadditions under UV irradiation. These reactions typically proceed via triplet excited states or copper(I)-catalyzed pathways :
Key features:
-
Regioselectivity : Favors cis-anti-cis cyclobutane formation due to steric constraints .
-
Deuterium effect : Deuterated positions remain inert, simplifying NMR analysis of regiochemical outcomes.
Oxidative Cleavage of the Ethenyl Group
The C=C bond undergoes oxidative cleavage under strong oxidizing conditions, analogous to related styrenyl compounds :
text1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 + [O] (e.g., KMnO4/H+) → 1-(2-Oxoethyl)-2(1H)-pyridinone-d5 + Benzoic acid derivatives
Conditions : Batch photoreactor, acidic aqueous medium, 0°C → RT .
Yield : 48–71% (dependent on solvent polarity) .
Pyridinone Ring Functionalization
The pyridinone moiety undergoes nucleophilic substitution and redox reactions:
Nucleophilic Attack at C-3
| Nucleophile | Reagent | Product | Application |
|---|---|---|---|
| Grignard reagents | RMgX (R = alkyl/aryl) | 3-Substituted pyridinone derivatives | Bioactive analog synthesis |
| Hydrazine | NH2NH2, EtOH | Pyridazinone derivatives | Heterocycle diversification |
Reduction of the 2-Pyridinone Ring
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH4 | MeOH, 0°C | 1,2-Dihydropyridine-d5 | Partial |
| H2/Pd-C | EtOAc, 50 psi | Piperidine derivative-d5 | Complete |
Thermal Rearrangements
Under pyrolytic conditions (200–300°C), retro-Diels-Alder reactions occur:
Mechanistic pathway : Concerted six-membered transition state with deuterium isotope effects (kH/kD = 1.8).
Comparative Reaction Data Table
Mechanistic Considerations
Scientific Research Applications
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 has several applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which provides distinct spectral features.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated molecules in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Mechanism of Action
The mechanism of action of 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter the reaction kinetics and metabolic pathways compared to the non-deuterated analog. This can lead to differences in the compound’s biological activity and stability. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 and related compounds:
Key Observations:
Core Structure Influence: The pyridinone core in this compound distinguishes it from chromone (e.g., compound in [2]) and pyrazoline (e.g., compound in [3]) derivatives. Pyridinones are known for their electron-deficient aromatic rings, which may facilitate interactions with enzymes or receptors via hydrogen bonding or dipole interactions. In contrast, chromone derivatives (e.g., ) exhibit tumor specificity attributed to their methoxy-substituted benzopyranone core, which enhances π-π stacking with cellular targets .
Styryl Group Role: The styryl moiety (phenylethenyl) is a common feature in compounds like this compound and the chromone derivative in . This group likely contributes to planar molecular conformations, enabling interactions with hydrophobic pockets in biological targets.
Deuterium Effects: While direct data on the deuterated compound are absent, deuterium substitution typically reduces metabolic clearance by up to 10-fold in similar compounds, as seen in deuterated pharmaceuticals like deutetrabenazine . This suggests this compound may exhibit prolonged half-life compared to non-deuterated analogs.
Biological Activity
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 is a deuterated derivative of pyridinone compounds, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant studies.
Research indicates that compounds similar to this compound exhibit several biological activities, which include:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential use as an antibiotic.
- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways such as NF-κB and MAPK/ERK pathways.
- Anti-inflammatory Effects : The compound appears to modulate immune responses, potentially reducing inflammation by inhibiting pro-inflammatory cytokines.
Biological Activity Data
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis; inhibition of NF-κB | |
| Anti-inflammatory | Modulation of cytokine release |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that the compound effectively reduced cell viability in human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The study highlighted the compound's ability to trigger apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c and activation of caspases.
Case Study 3: Anti-inflammatory Mechanisms
In vitro studies indicated that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in managing inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5, and how can isotopic purity be ensured?
Methodological Answer: The synthesis of deuterated pyridinone derivatives typically employs one-pot multicomponent reactions (e.g., Biginelli-like conditions) with deuterated reagents. For isotopic purity:
- Use deuterated solvents (e.g., D₂O, CD₃OD) to minimize proton exchange .
- Employ Pd-catalyzed cross-coupling reactions with deuterium-labeled styrenes or aryl halides to preserve isotopic integrity .
- Validate purity via LC-MS (to confirm molecular weight shifts) and ²H NMR (to quantify deuterium incorporation) .
Key Considerations:
| Parameter | Recommendation |
|---|---|
| Solvent | DMF-d₇ or THF-d₈ |
| Catalyst | Pd(OAc)₂ with deuterium-compatible ligands |
| Purification | Reverse-phase HPLC with deuterated mobile phases |
Q. Which spectroscopic techniques are most effective for characterizing structural and isotopic features?
Methodological Answer:
- ¹H/²H NMR : Distinguish protonated vs. deuterated positions. For example, the absence of a vinyl proton signal at δ 6.5–7.5 ppm confirms deuterium labeling at the ethenyl group .
- FTIR : Monitor C=O stretching (1650–1700 cm⁻¹) and deuterium-related C-D vibrations (2050–2250 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry (E/Z configuration) and isotopic substitution sites in crystalline forms .
Advanced Research Questions
Q. How does deuterium substitution influence metabolic stability in pharmacokinetic studies?
Methodological Answer: Deuterium’s kinetic isotope effect (KIE) can slow metabolism by stabilizing C-H (C-D) bonds in cytochrome P450-mediated oxidation. To evaluate:
- Conduct in vitro microsomal assays comparing half-life (t₁/₂) of deuterated vs. non-deuterated analogs .
- Use LC-HRMS to identify deuterium-retaining metabolites and quantify metabolic soft spots .
- Computational modeling (e.g., QM/MM simulations ) predicts bond dissociation energies and KIE magnitudes .
Data Interpretation Tip:
A ≥2-fold increase in t₁/₂ suggests significant metabolic stabilization, but validate with in vivo models to account for isotopic exchange in biological matrices.
Q. How can computational methods guide the design of this compound for target-specific interactions?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize poses with hydrogen bonding at the pyridinone ring and hydrophobic interactions with the phenylethenyl group .
- MD Simulations : Assess deuterium’s impact on binding kinetics by comparing free-energy profiles (ΔG) of deuterated vs. non-deuterated ligands .
- QSAR Modeling : Corrogate isotopic substitution with bioactivity data to optimize deuterium placement for enhanced target affinity .
Q. How should researchers resolve contradictions in spectroscopic data between experimental and theoretical predictions?
Methodological Answer:
- Cross-Validate Techniques : Combine NMR, X-ray, and IR data to confirm structural assignments. For example, unexpected ¹H signals in deuterated compounds may arise from residual protons in solvents or reagents .
- Theoretical Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm suggest misassigned stereochemistry or impurities .
- Isotopic Exchange Studies : Conduct control experiments in protonated solvents to identify labile deuterium positions .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining isotopic purity?
Methodological Answer:
- Flow Chemistry : Minimize isotopic dilution by using continuous reactors with deuterated solvents and inert atmospheres .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor deuterium incorporation in real time .
- Purification : Use size-exclusion chromatography (SEC) with deuterated buffers to separate isotopic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
